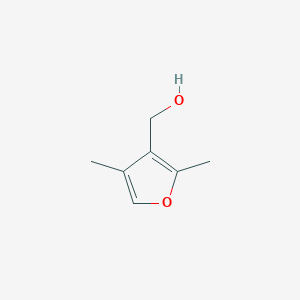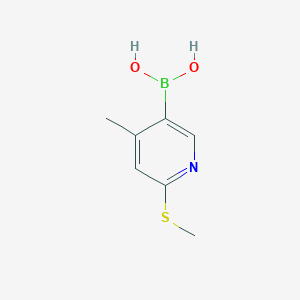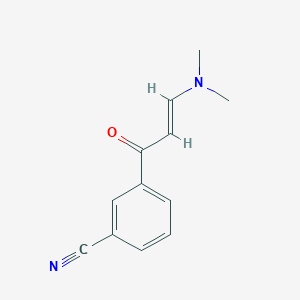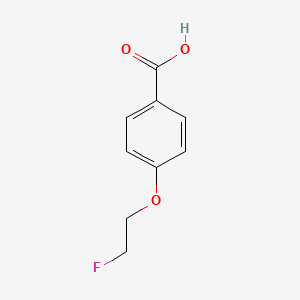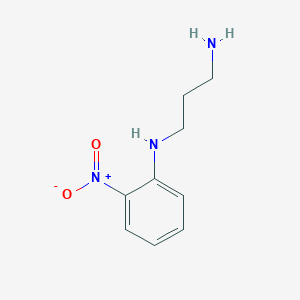![molecular formula C18H42BrNO3Si B3047887 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide CAS No. 147366-30-1](/img/structure/B3047887.png)
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide
説明
“1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide” is a chemical compound. It’s a variant of 1-Butanaminium, where the nitrogen atom is bonded to two butyl groups, a propyl group attached to a trimethoxysilyl group, and a bromide ion .
Molecular Structure Analysis
The molecular structure of this compound involves a butanaminium core with two butyl groups and a propyl group attached to a trimethoxysilyl group . The exact 3D structure isn’t available in the search results.科学的研究の応用
Synthesis and Characterization of Surface Derivatizing Reagent
The compound 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide has been utilized in the synthesis and characterization of a surface derivatizing agent aimed at improving the adhesion of polypyrrole films to N-type silicon photoanodes. This agent, identified as N-(3-(trimethoxysilyl)propyl)pyrrole, can be covalently anchored to the electrode surface via reaction with surface OH groups. This process facilitates the initiation of polypyrrole polymerization, which is significant for protecting semiconductors from photoanodic decomposition. The treatment enhances the durability of n-type Si electrodes by preventing water or electrolyte undermining of the polymer layer when it is covalently attached to the surface (Simon, Ricco, & Wrighton, 1982).
Application in Polymer Solar Cells
Novel small-molecule electrolytes, synthesized for use in polymer solar cells (PSCs) as cathode interlayers, include variants of the compound . These materials, such as N,N,N,N,N,N-hexakis(2-hydroxyethyl)butane-1,4-diaminium bromide, incorporate quaternary ammonium bromide with multiple hydroxyl groups to generate a favorable interface dipole. This approach has shown potential in enhancing the efficiency of PSCs through simple modifications without the need for complex syntheses, leading to devices with improved power conversion efficiency and stability (Kim, Sylvianti, Marsya, Moon, & Kim, 2016).
Polymer Degradation Studies
The thermal degradation mechanism of self-curable polyurethanes, derived from isophorone diisocyanate, Poly(propyleneglycol), and (trimethoxysilyl) propyl isocyanate or N-butyl 3-trimethoxysilyl propyl amine, was investigated using TGA/FTIR. The study revealed differences in degradation behavior between cured and non-cured samples, particularly in the evolution of isocyanate moieties and CO2. The findings contribute to a deeper understanding of the degradation pathways of such polyurethanes (Aguirresarobe, Irusta, & Fernandez-Berridi, 2012).
作用機序
特性
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.BrH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMNCMEHADIFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42BrNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375366 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
CAS RN |
147366-30-1 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




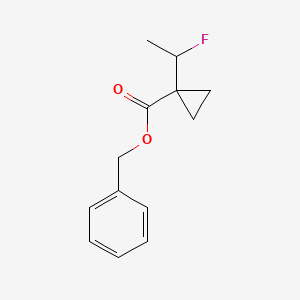

![N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/no-structure.png)


